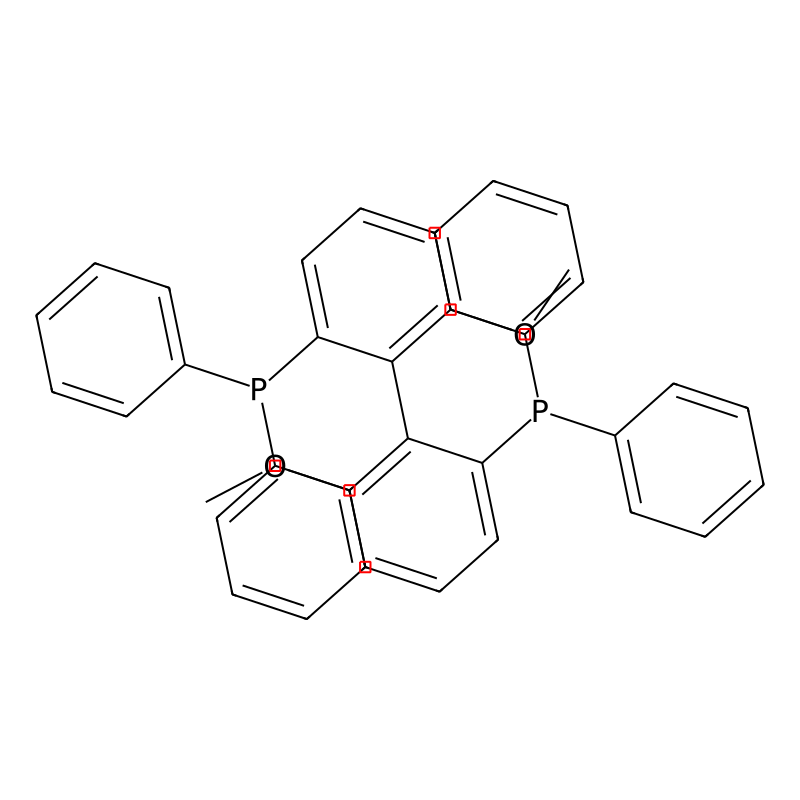[2-(2-Diphenylphosphanyl-6-methoxyphenyl)-3-methoxyphenyl]-diphenylphosphane

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Canonical SMILES
DPPM, also known as [2-(2-Diphenylphosphanyl-6-methoxyphenyl)-3-methoxyphenyl]-diphenylphosphane, is a bidentate phosphine ligand commonly employed in organometallic chemistry []. Due to its structure, DPPM can bond to transition metals at two sites, forming stable complexes. This property makes it a valuable tool for researchers studying various aspects of organometallic chemistry.
Catalysis
One primary application of DPPM lies in catalysis. By coordinating with transition metals, DPPM can influence their reactivity and enable them to facilitate specific chemical reactions. Researchers have explored DPPM's role in various catalytic processes, including:
- Hydrocarbon transformations: DPPM-transition metal complexes have been shown to be effective catalysts for hydrocarbon functionalization reactions, such as hydroformylation (conversion of alkenes to aldehydes) and hydrogenation (addition of hydrogen to unsaturated bonds) [].
- Polymerization: DPPM can be used to create catalysts for the controlled polymerization of olefins (alkenes used to produce plastics). The specific structure of DPPM allows for control over the polymer chain architecture and properties [].
- C-C bond formation reactions: DPPM-metal complexes have been demonstrated to facilitate the formation of carbon-carbon bonds between organic molecules. This ability makes them useful in organic synthesis for constructing complex molecules [].
The compound [2-(2-Diphenylphosphanyl-6-methoxyphenyl)-3-methoxyphenyl]-diphenylphosphane is a phosphine derivative characterized by its complex structure, which includes multiple aromatic rings and phosphanyl groups. This compound is notable for its potential applications in various fields, including organic synthesis and medicinal chemistry. The presence of methoxy groups enhances its solubility and reactivity, making it an interesting candidate for further study in both chemical and biological contexts.
- Nucleophilic Substitution: The phosphine can act as a nucleophile, attacking electrophilic centers in various substrates.
- Reduction Reactions: Phosphines are often used as reducing agents in organic synthesis, facilitating the conversion of carbonyl compounds to alcohols.
- Coordination Chemistry: The phosphine moieties can coordinate with metals, forming complexes that are useful in catalysis.
These reactions highlight the versatility of phosphines in synthetic organic chemistry.
Research indicates that compounds containing phosphine functionalities may exhibit biological activity. Specific studies have shown that phosphines can influence cellular processes, potentially acting as:
- Antioxidants: By scavenging free radicals, these compounds may protect cells from oxidative stress.
- Anticancer Agents: Some phosphine derivatives have been investigated for their ability to inhibit cancer cell proliferation through various mechanisms, including interference with cellular signaling pathways.
The biological activity of this compound would need to be evaluated through specific assays to determine its efficacy and mechanism of action.
The synthesis of [2-(2-Diphenylphosphanyl-6-methoxyphenyl)-3-methoxyphenyl]-diphenylphosphane can be approached through several methods:
- Phosphination Reactions: This involves the reaction of suitable aryl halides with diphenylphosphine in the presence of a base.
- Cross-Coupling Reactions: Utilizing palladium-catalyzed cross-coupling techniques can allow for the formation of the desired phosphine structure.
- Functional Group Transformations: Starting from simpler phenolic or aromatic compounds, methoxy groups can be introduced via methylation reactions before final assembly into the phosphine structure.
These methods provide a framework for synthesizing this complex molecule.
This comparison highlights the unique structural features of the target compound while situating it within a broader context of similar phosphine derivatives. Each compound has distinct properties and applications that contribute to its uniqueness within the field.
Interaction studies involving this compound could focus on:
- Protein Binding Assays: Understanding how the compound interacts with specific proteins could elucidate its mechanism of action.
- Cellular Uptake Studies: Investigating how effectively the compound enters cells and its subsequent biological effects.
- Enzyme Inhibition Tests: Assessing the inhibition potential against key enzymes involved in metabolic pathways relevant to disease states.
These studies would be critical for determining the practical applications of this compound in medicinal chemistry.
Several compounds share structural similarities with [2-(2-Diphenylphosphanyl-6-methoxyphenyl)-3-methoxyphenyl]-diphenylphosphane, including:
- Triphenylphosphine: A widely used phosphine in organic synthesis and catalysis.
- Bis(diphenylphosphino)ethane: Another ligand used extensively in coordination chemistry and catalysis.
- Diphenylphosphinic acid: A derivative that has different properties and applications but shares a common phosphine functionality.
Comparison TableCompound Name Structure Type Key
XLogP3
8.9
Wikipedia
(R)-(+)-(6,6'-Dimethoxybiphenyl-2,2'-diyl)bis(diphenylphosphine)
Dates
Last modified: 08-15-2023
Explore Compound Types
Get ideal chemicals from 750K+ compounds
| Compound Name | Structure Type | Key
XLogP3 8.9
Wikipedia
(R)-(+)-(6,6'-Dimethoxybiphenyl-2,2'-diyl)bis(diphenylphosphine)
Dates
Last modified: 08-15-2023
Explore Compound TypesGet ideal chemicals from 750K+ compounds
|
|---|






